2-Benzyl-4-methoxy-6-methylpyrimidine
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Overview
Description
2-Benzyl-4-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methoxy-6-methylpyrimidine typically involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines. This reaction is carried out under mild conditions, often in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps, including cyclization and aromatization, to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Benzyl-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methylpyrimidine
- 2-Benzylamino-4-benzyloxy-6-methylpyrimidine
- 4-Benzylamino-2,6-bis(benzyloxy)pyrimidine
Comparison: 2-Benzyl-4-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
64571-27-3 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-benzyl-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C13H14N2O/c1-10-8-13(16-2)15-12(14-10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
OWDNEFBJHDSGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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